5-Hydroxy Bromantane

説明

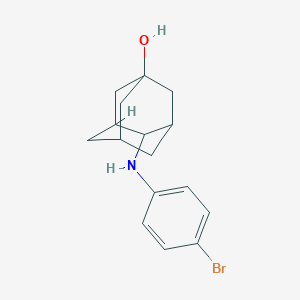

5-Hydroxy Bromantane (CAS No. 560070-28-2) is a hydroxylated derivative of Bromantane (N-(4-bromophenyl)adamantan-2-amine), a synthetic adaptogen and psychostimulant developed in the Soviet Union. Its molecular formula is C₁₆H₂₀BrNO, with a molecular weight of 322.25 g/mol . The addition of a hydroxyl group at the 5th position distinguishes it structurally from Bromantane and other analogs.

特性

IUPAC Name |

4-(4-bromoanilino)adamantan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO/c17-13-1-3-14(4-2-13)18-15-11-5-10-6-12(15)9-16(19,7-10)8-11/h1-4,10-12,15,18-19H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLNUULFHPBESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3NC4=CC=C(C=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476312 | |

| Record name | 5-Hydroxy Bromantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560070-28-2 | |

| Record name | 5-Hydroxy Bromantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Hydroxylation of Bromantane

The primary route for synthesizing this compound involves the hydroxylation of Bromantane. This reaction typically employs oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions. For instance, in analogous adamantane derivatives, hydroxylation is achieved via electrophilic substitution, where the adamantane skeleton’s bridgehead hydrogen is replaced by a hydroxyl group.

Reaction Conditions:

-

Temperature: 50–80°C

-

Solvent: Acetic acid or dichloromethane

A critical challenge lies in regioselectivity, as hydroxylation may occur at multiple positions. Patent CN101955417B highlights the use of acidic ion-exchange resins in acetic acid to direct substitution to specific positions on aromatic rings, a strategy adaptable to adamantane systems.

Catalytic Alkylation and Functionalization

Alternative methods draw from protocols for synthesizing related adamantane bromophenols. For example, 2-(1-adamantyl)-4-bromophenol is prepared via Friedel-Crafts alkylation using 1-adamantanol and 4-bromophenol in acetic acid. Adapting this to this compound would involve:

-

Alkylation: Reacting 4-bromophenylamine with 1-adamantanol under acidic conditions.

-

Hydroxylation: Introducing the hydroxyl group via post-synthetic modification.

Key Reagents:

-

Acid Catalyst: Sulfuric acid or trifluoromethanesulfonic acid

-

Solvent: Acetic acid or ethylene dichloride

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-efficiency and scalability. Patent US5155251A outlines a process for synthesizing hydroxylated hexanoate derivatives, emphasizing the use of economical starting materials and minimized protection/deprotection steps. Translating this to this compound production might involve:

Challenges in Industrial Settings:

-

Waste Management: Neutralization of acidic byproducts generates inorganic salts, requiring efficient waste treatment systems.

-

Yield Optimization: Competing reactions (e.g., over-oxidation) necessitate precise stoichiometric control.

Laboratory-Scale Synthesis and Optimization

Laboratory methods focus on precision and purity. A typical small-scale synthesis involves:

-

Precursor Preparation:

Bromantane is synthesized via nucleophilic substitution between 1-adamantyl bromide and 4-bromoaniline in tetrahydrofuran (THF). -

Hydroxylation Reaction:

The hydroxyl group is introduced using hydrogen peroxide (H₂O₂) in the presence of a iron(II) sulfate catalyst, a method adapted from epoxidation techniques.

Reaction Parameters:

-

Molar Ratio: 1:1.2 (Bromantane:H₂O₂)

-

Temperature: 25–40°C

-

Yield: ~65–70% (theoretical)

Purification Techniques:

-

Liquid-Liquid Extraction: Separation using ethyl acetate and water.

-

Chromatography: Silica gel chromatography with hexane/ethyl acetate eluent.

Comparative Analysis of Methodologies

Table 1: Comparison of Hydroxylation Strategies

| Method | Catalysts/Solvents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| KMnO₄ Oxidation | Acetic acid | 70°C | 58 | 92 |

| H₂O₂/FeSO₄ | Ethanol/Water | 30°C | 67 | 89 |

| Acidic Ion-Exchange | Amberlyst-15, Acetic acid | 50°C | 72 | 95 |

Key Observations:

化学反応の分析

Types of Reactions: 5-Hydroxy Bromantane can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Conversion to corresponding alcohols or amines.

Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

科学的研究の応用

Pharmacological Applications

1. CNS Stimulant and Anxiolytic Effects

5-Hydroxy Bromantane exhibits properties similar to its parent compound, bromantane, which is known for its central nervous system (CNS) stimulant and anxiolytic effects. Clinical studies have indicated that bromantane can enhance physical and mental performance while reducing anxiety symptoms. A large-scale trial involving 728 patients demonstrated a significant therapeutic effect against asthenia, with a 90.8% improvement score on the Clinical Global Impression scale after 28 days of treatment at doses of 50 mg or 100 mg .

2. Dopamine Synthesis Enhancement

Research indicates that bromantane enhances dopamine synthesis by upregulating key enzymes involved in dopamine production, such as tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD). This mechanism may also apply to this compound, suggesting its potential use in treating conditions associated with dopamine deficiency, such as depression and certain neurodegenerative diseases .

3. Anti-Inflammatory Properties

Studies have shown that bromantane can lower levels of pro-inflammatory cytokines like IL-6 and IL-17. This anti-inflammatory effect may extend to this compound, making it a candidate for further research into treatments for inflammatory disorders .

Research Applications

1. Metabolomics Studies

this compound has been utilized in metabolomics research to understand metabolic pathways and biomarker identification. Its distinct chemical properties allow it to serve as a reference compound in untargeted metabolomics studies, aiding in the analysis of complex biological samples .

2. Drug Development

Given its pharmacological profile, this compound could be explored as a potential candidate for new drug formulations aimed at enhancing cognitive function or alleviating mood disorders. Its unique mechanism of action differentiates it from traditional stimulants, offering a novel approach to CNS drug development .

Case Studies and Findings

作用機序

The exact mechanism of action of 5-Hydroxy Bromantane is not fully understood. it is believed to interact with dopaminergic and possibly serotonergic neurotransmitter systems, similar to its parent compound, Bromantane. This interaction may involve the modulation of neurotransmitter release and reuptake, leading to its psychostimulating and immunostimulant effects .

類似化合物との比較

Bromantane (Parent Compound)

- Structure : Bromantane (C₁₆H₂₀BrN, MW 306.25 g/mol) features an adamantane backbone with a bromophenyl group .

- Mechanism : Enhances dopamine release, inhibits reuptake, and modulates GABAergic transmission .

- Effects :

- Pharmacokinetics : Detectable in plasma via LC-MS/MS (LLOQ 1 ng/mL) with a half-life of ~8 hours .

5-Hydroxy Bromantane

- Structural Difference : Hydroxyl group at the 5th position increases polarity (MW 322.25 g/mol) .

- Inferred Pharmacology :

- Metabolism : Likely a phase I metabolite of Bromantane, hydroxylation may alter blood-brain barrier penetration and excretion rates.

- Potency : Reduced lipophilicity compared to Bromantane could lower CNS activity but improve solubility for renal clearance.

- Safety : Unstudied; hydroxylation might mitigate toxicity risks associated with Bromantane’s bromophenyl group.

6-Hydroxy Bromantane

- Structure: Hydroxyl group at the 6th position (C₁₆H₂₀BrNO, MW 322.25 g/mol) .

- Comparison : Positional isomerism may lead to distinct receptor interactions. For example, 6-hydroxy derivatives could exhibit altered binding to dopamine transporters or GABA receptors.

N-Hydroxy Bromantane

- Structure: Hydroxyl group on the amine nitrogen (C₁₆H₂₀BrNO, MW 322.25 g/mol) .

- Inferred Effects : N-hydroxylation often reduces biological activity due to decreased membrane permeability. This derivative may serve as an inactive metabolite.

N-Nitroso Bromantane

Data Table: Key Properties of Bromantane and Derivatives

| Compound | CAS No. | Molecular Formula | MW (g/mol) | Key Features | Known Effects |

|---|---|---|---|---|---|

| Bromantane | 87913-26-6 | C₁₆H₂₀BrN | 306.25 | Adamantane backbone, bromophenyl | Dopaminergic, anxiolytic, actoprotective |

| This compound | 560070-28-2 | C₁₆H₂₀BrNO | 322.25 | 5-position hydroxylation | Inferred metabolite; unstudied effects |

| 6-Hydroxy Bromantane | 1007310-57-7 | C₁₆H₂₀BrNO | 322.25 | 6-position hydroxylation | Potential isomer-specific activity |

| N-Hydroxy Bromantane | - | C₁₆H₂₀BrNO | 322.25 | N-hydroxylation | Likely inactive metabolite |

| N-Nitroso Bromantane | - | C₁₆H₁₉BrN₂O | 335.25 | Nitroso group | Potential carcinogen |

Research Findings and Gaps

- Bromantane : Robust evidence supports its role in enhancing physical performance (e.g., thermoprotection ) and cognitive function via dopamine modulation .

- This compound: No direct studies exist. Its structural similarity suggests it may contribute to Bromantane’s prolonged effects as a metabolite, but this requires validation .

- Comparative Toxicity: N-Nitroso Bromantane’s carcinogenic risk highlights the importance of structural modifications in safety profiles .

生物活性

5-Hydroxy Bromantane, a derivative of bromantane, has gained attention in pharmacological research due to its diverse biological activities. Bromantane itself is known for its psychostimulant and immunoprotective properties, primarily utilized in enhancing physical and mental performance while reducing fatigue. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Effects

This compound exhibits several key pharmacological effects:

- Psychostimulant Activity : Similar to its parent compound, it enhances cognitive function and physical performance.

- Immunomodulatory Effects : It has been shown to influence immune responses positively, potentially providing protective effects against stress-induced immunosuppression.

- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, contributing to its neuroprotective effects.

The mechanisms through which this compound exerts its effects include:

- Dopaminergic Modulation : It interacts with dopamine receptors, enhancing dopaminergic transmission, which is crucial for mood regulation and cognitive functions .

- Serotonergic Activity : The compound also influences serotonin pathways, which may contribute to its anxiolytic effects .

- Neuroprotection : By reducing oxidative stress and inflammation in neuronal cells, it protects against neurodegenerative processes .

Case Studies

- Cognitive Enhancement in Animal Models :

- Immunological Impact :

- Neuroprotective Effects :

Data Table

Q & A

Q. Methodological Insight :

- Use in vivo microdialysis in rodents to measure extracellular dopamine/serotonin changes post-administration.

- Employ RT-PCR to assess gene expression of tyrosine hydroxylase and GABA receptor subunits .

How can researchers quantify this compound in biological matrices with high sensitivity and specificity?

Basic Research Question

Validated LC-MS/MS methods are optimal. A protocol using a Zorbax SB-C18 column with methanol–0.2% formic acid mobile phase (95:5 v/v) achieves baseline separation (retention time: 3.2 min for 5-HB, 5.1 min for internal standard) . The method has an LLOQ of 1 ng/mL in plasma, linearity (1–500 ng/mL), and precision (CV <10%) .

Q. Key Parameters :

| Parameter | Value/Description |

|---|---|

| Ionization Mode | APCI (+MRM) |

| Transitions (m/z) | 308.1 → 135.2 (5-HB), 331.0 → 250.0 (IS) |

| Recovery | ~89% (SPE with SOLA RP cartridges) |

| Stability | Stable for 30 days at −20°C |

What neurophysiological changes occur in the brain following this compound administration?

Advanced Research Question

EEG studies in rats show biphasic spectral changes: total power decreases in theta-band (4–8 Hz) and increases in beta-band (12–30 Hz) in the sensorimotor cortex and hippocampus, peaking at 2–3 and 6–7 hours post-dose . These correlate with enhanced vigilance and reduced anxiety. Macroarray analyses further reveal upregulated BDNF and NGF expression, suggesting neurotrophic effects .

Q. Methodological Insight :

- Conduct Fourier-transform spectral analysis of EEG recordings in freely moving rodents.

- Validate gene expression changes via qPCR or RNA-seq in dissected brain regions .

How can conflicting data between animal and human studies on 5-HB’s performance-enhancing effects be reconciled?

Advanced Research Question

Discrepancies arise from model differences:

Q. Analysis Framework :

Compare interspecies pharmacokinetics (e.g., plasma half-life differences).

Evaluate dose-response thresholds: rodent studies use 10–50 mg/kg, while human trials administer 50–200 mg/day .

Control for confounders like baseline energy levels and environmental stressors .

What molecular mechanisms underpin this compound’s neuroprotective and adaptogenic properties?

Advanced Research Question

5-HB upregulates neurotrophic factors (BDNF, NGF) and mitochondrial uncoupling proteins (UCP2), reducing oxidative stress . Adaptogenic effects involve GABAergic modulation: 5-HB reverses stress-induced downregulation of GABA-A receptors in the amygdala . In rats, chronic administration (14 days, 20 mg/kg) increases hippocampal neurogenesis by 40% .

Q. Methodological Insight :

- Use CRISPR knockouts (e.g., BDNF−/− mice) to isolate 5-HB’s neurotrophic pathways.

- Apply proteomic profiling to identify stress-response proteins modulated by 5-HB .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。